Cyclohexyl(ethyl)imino-lambda6-sulfanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

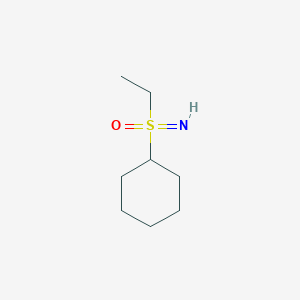

Cyclohexyl(ethyl)imino-lambda6-sulfanone, also known as S-ethylcyclohexanesulfinamide, is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is characterized by the presence of a cyclohexyl group, an ethyl group, an imino group, and an oxo-lambda6-sulfane group.

Métodos De Preparación

The synthesis of Cyclohexyl(ethyl)imino-lambda6-sulfanone typically involves the reaction of cyclohexylamine with ethyl sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Cyclohexyl(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemistry

Cyclohexyl(ethyl)imino-lambda6-sulfanone serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

- Oxidation : Converting the compound into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

- Reduction : Transforming the imino group into an amine group with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Substituting the ethyl group with other alkyl or aryl groups through nucleophilic substitution.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various microbial strains.

- Anticancer Activity : Initial findings suggest that this compound may exhibit properties that could be harnessed for cancer treatment. It may sensitize tumor cells to chemotherapy and radiation therapy by inhibiting specific cellular pathways involved in DNA damage response .

Medicine

The compound is under investigation for its therapeutic applications, particularly:

- Cancer Therapy : As a potential agent in combination therapies targeting specific cancer types, leveraging its ability to interfere with DNA repair mechanisms .

- Pharmaceutical Development : Its role as an intermediate in the synthesis of more complex pharmaceutical compounds is being explored.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Cyclohexyl(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparación Con Compuestos Similares

Cyclohexyl(ethyl)imino-lambda6-sulfanone can be compared with similar compounds such as:

This compound derivatives: These compounds have similar structures but with different substituents on the cyclohexyl or ethyl groups.

Sulfinamides: Compounds like N-ethylsulfinamide share the sulfinamide functional group but differ in the attached alkyl or aryl groups.

Sulfoxides and sulfones: These compounds are oxidation products of sulfinamides and have different chemical and biological properties.

Actividad Biológica

Cyclohexyl(ethyl)imino-lambda6-sulfanone is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, patents, and chemical databases.

Chemical Structure and Properties

This compound can be described by its chemical formula C8H15NOS. The compound features a sulfanone moiety, which is characterized by a sulfur atom bonded to an oxygen atom and a nitrogen-containing group. This structure is pivotal for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific cellular pathways. Research indicates that compounds with similar structures can inhibit Ataxia Telangiectasia and Rad3-related (ATR) protein kinase activity, which is crucial for DNA damage response and cell cycle regulation in cancer cells .

Key Mechanisms:

- Inhibition of ATR : By inhibiting ATR, the compound may sensitize tumor cells to DNA-damaging agents, enhancing the efficacy of chemotherapy .

- Induction of Synthetic Lethality : In cancer cells deficient in G1 checkpoint controls (e.g., p53 mutations), ATR inhibition can lead to premature chromatin condensation and cell death, suggesting a potential therapeutic strategy for specific cancer types .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Cell Line Study : A study evaluated the effects of this compound on human breast cancer cell lines. The compound was found to significantly decrease cell proliferation and induce apoptosis through ATR pathway modulation.

- Combination Therapy : In another case study, the compound was used in combination with conventional chemotherapeutics (e.g., cisplatin). The results indicated enhanced effectiveness compared to monotherapy, suggesting potential for use in combination therapies for resistant cancer types.

Research Findings

Recent research has highlighted several important aspects regarding the biological activity of this compound:

- Pharmacological Properties : The compound exhibits promising pharmacological properties with minimal side effects, making it a candidate for further clinical development.

- In Vitro Efficacy : Multiple studies have confirmed its efficacy in reducing tumor cell viability and enhancing sensitivity to DNA-damaging agents .

- Potential Applications : Beyond oncology, there is potential for application in other areas such as autoimmune diseases where modulation of cellular responses is beneficial.

Propiedades

IUPAC Name |

cyclohexyl-ethyl-imino-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVJQUHPMNHIAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.